molecular formula C11H10ClN3O B3024092 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine CAS No. 61471-98-5

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine

Cat. No. B3024092
CAS RN: 61471-98-5
M. Wt: 235.67 g/mol
InChI Key: KAZQXCYNQKFGGI-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H10ClN3O . It is an aminopyridazine derivative .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine” can be represented by the SMILES string COC1=CC=C(C2=NN=C(C=C2)N)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a pyridazin-3-amine moiety with a chlorine atom .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine and its derivatives find applications in various synthetic processes. For instance, Soliman and El-Sakka (2011) demonstrated the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives through a series of reactions including Friedel-Crafts acylation, cyclization, and condensation processes. This study highlights the compound's utility in creating pyridazinone derivatives with potential chemical applications (Soliman & El-Sakka, 2011).

Barlin (1986) explored the preparation of imidazo[1,2-b] pyridazines from pyridazin-3-amines. These compounds are synthesized using arylglyoxals, followed by O-alkylation, showcasing the versatility of pyridazin-3-amines in heterocyclic chemistry (Barlin, 1986).

Nitration and Nitramines Synthesis

In the context of nitration, Park et al. (2003) demonstrated the N-nitration of 4-chloro-5-substituted-pyridazin-3-one, leading to the production of N-nitramines under mild conditions. This research underscores the compound's potential in synthesizing nitramines, which are useful in various chemical processes (Park et al., 2003).

Heterocyclic Compound Synthesis

Dragovich et al. (2008) reported the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones. These compounds, which contain an ethoxycarbonyl moiety, were synthesized through condensation, acylation, and cyclization, highlighting the utility of pyridazin-3-amines in creating novel heterocyclic compounds (Dragovich et al., 2008).

Photophysical Studies and Metal Complexes

Sallam et al. (2021) investigated the synthesis of a compound involving 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which is closely related to 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine. They conducted structural analysis, DFT calculations, and photophysical studies, indicating the compound's relevance in the field of medicinal chemistry and its potential in forming metal complexes (Sallam et al., 2021).

properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)13-11-7-6-10(12)14-15-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZQXCYNQKFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423310
Record name 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine

CAS RN

61471-98-5
Record name 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com
S Sengmany, A Vitu-Thiebaud, E Le Gall… - The Journal of …, 2013 - ACS Publications
3-Amino-6-aryl- and 3-amino-6-heteroarylpyridazines have been obtained in generally good yield using a nickel-catalyzed electrochemical cross-coupling between 3-amino-6-…
Number of citations: 47 pubs.acs.org

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